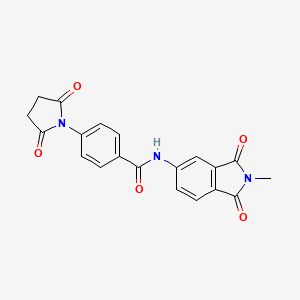

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide (hereafter referred to as the compound) is a synthetic small molecule identified for its role in enhancing monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells . Structurally, it comprises a benzamide core substituted with a 2,5-dioxopyrrolidinyl group and a 2-methyl-1,3-dioxoisoindolin-5-yl moiety. Studies demonstrate that the compound suppresses cell growth while increasing cell-specific glucose uptake rates and intracellular adenosine triphosphate (ATP) levels during mAb production . Notably, it also modulates N-linked glycosylation, particularly suppressing galactosylation—a critical quality attribute for therapeutic mAbs .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5/c1-22-19(27)14-7-4-12(10-15(14)20(22)28)21-18(26)11-2-5-13(6-3-11)23-16(24)8-9-17(23)25/h2-7,10H,8-9H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQFANOGGFUYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the coupling of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with a suitable amine derivative under specific reaction conditions. The use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) is standard in these syntheses.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₁₄N₄O₃ |

| Molecular Weight | 342.34 g/mol |

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dioxopyrrolidinyl group enhances its binding affinity, potentially modulating enzyme activity or receptor signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant cytotoxicity, with IC₅₀ values indicating effective inhibition of cell growth.

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| MDA-MB-436 (Breast) | 10.70 | Comparable to Olaparib |

| A549 (Lung) | 8.90 | Moderate inhibition |

| HeLa (Cervical) | 12.50 | Lower activity compared to controls |

Case Studies

- Cell Cycle Analysis : In a study focusing on MDA-MB-436 cells, treatment with the compound resulted in cell cycle arrest at the G2/M phase, suggesting its potential to disrupt normal cell division processes. Flow cytometric analysis indicated an increase in G2/M phase cells from 25% in control to 30% post-treatment.

- Apoptosis Induction : The compound also demonstrated pro-apoptotic effects. Flow cytometry revealed an increase in early apoptotic cells from 0.14% in untreated controls to 0.27% following treatment, indicating its potential in triggering programmed cell death mechanisms.

Comparison with Similar Compounds

A. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

- Structural Difference : Replaces the 2-methyl-1,3-dioxoisoindolin-5-yl group with a 2,5-dimethylpyrrole moiety.

- Functional Impact : MPPB was identified in the same screening study and shares the ability to enhance mAb production. However, its 2,5-dimethylpyrrole group was found to be the critical pharmacophore for activity, as revealed by structure-activity relationship (SAR) studies .

- Performance Metrics :

B. 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)

- Structural Difference: Substitutes the isoindolin-dione group with a chromenopyridine ring.

- Functional Impact: Limited data exist for this analogue, but the chromenopyridine moiety likely alters solubility and target binding compared to the isoindolin-dione group.

Functional Comparison

Table 1: Key Functional Parameters Across Analogues

Notes:

- The compound outperforms MPPB in mAb yield, ATP enhancement, and glycosylation modulation, likely due to the isoindolin-dione group improving metabolic engagement .

- Chromenopyridine analogues lack functional data in this context but represent structural diversification opportunities for targeting alternative pathways.

Mechanistic Insights

- Metabolic Modulation : Both the compound and MPPB increase glucose uptake and ATP levels, suggesting a shared mechanism of enhancing energy metabolism in rCHO cells .

- Glycosylation Effects : The compound’s stronger suppression of galactosylation may arise from its isoindolin-dione group interfering with glycosyltransferase activity, a hypothesis supported by SAR studies .

- Toxicity Profile : MPPB’s dimethylpyrrole group reduces off-target cytotoxicity compared to other pyrrole derivatives, but the compound’s isoindolin-dione moiety may further refine this balance .

Research Implications

Future studies should explore:

- Structural Optimization: Testing derivatives with modified isoindolin-dione or pyrrolidinone groups to enhance potency and reduce growth suppression.

- Mechanistic Elucidation : Detailed proteomic or transcriptomic analyses to identify precise targets (e.g., metabolic enzymes or glycosylation machinery).

- Comparative Toxicology : Systematic evaluation of cytotoxicity across analogues to optimize therapeutic applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.